molecular formula C17H18N4O2S B12176263 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B12176263
M. Wt: 342.4 g/mol
InChI Key: JCTPZYOBSUCUPD-UHFFFAOYSA-N
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Description

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and the introduction of the thiadiazole ring. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiadiazole Ring: This step involves the reaction of the quinoline derivative with thiosemicarbazide, followed by cyclization to form the thiadiazole ring.

    Final Coupling: The final step involves the coupling of the thiadiazole derivative with the appropriate carboxamide to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinoline or thiadiazole rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Interacting with Receptors: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and biological activities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole, which are studied for their antimicrobial properties, share the thiadiazole ring but differ in their overall structure and applications.

    Carboxamide Derivatives: Compounds like N-phenyl-2-oxo-1,2-dihydroquinoline-4-carboxamide, which are investigated for their anticancer properties, share the carboxamide group but differ in their substituents and mechanisms of action.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C17H18N4O2S/c1-10(2)8-14-19-20-17(24-14)18-16(23)12-9-15(22)21(3)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,18,20,23)

InChI Key

JCTPZYOBSUCUPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C

Origin of Product

United States

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